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Serine protease hepsin (229-237) -

Serine protease hepsin (229-237)

Catalog Number: EVT-243722
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Serine protease hepsin
Overview

Serine protease hepsin is a type II transmembrane serine protease that plays critical roles in various biological processes, including extracellular matrix remodeling and the activation of growth factors. It is primarily expressed in epithelial tissues, particularly in the kidney, where it mediates the cleavage of uromodulin, the most abundant protein in urine. Hepsin has been implicated in several pathological conditions, including cancer and osteoarthritis, due to its involvement in proteolytic cascades that affect tissue integrity and cellular signaling pathways .

Source and Classification

Hepsin is classified under the serine proteases, which are characterized by the presence of a serine residue in their active site that plays a crucial role in their enzymatic activity. The gene encoding hepsin is located on chromosome 19 in humans, and its protein product consists of two main domains: a serine protease domain and a second domain that contributes to its structural stability and function .

Synthesis Analysis

Methods

The synthesis of hepsin can be achieved through recombinant DNA technology. The gene encoding hepsin is cloned into an expression vector, which is then introduced into suitable host cells such as Escherichia coli or mammalian cell lines. This allows for the production of the hepsin protein, which can then be purified using affinity chromatography techniques.

Technical Details

  • Cloning: The hepsin gene is amplified using polymerase chain reaction techniques and cloned into expression vectors.
  • Expression: The vector is transfected into host cells, where it utilizes the host's cellular machinery to produce hepsin.
  • Purification: The expressed protein is purified through affinity chromatography, often utilizing tags such as histidine or glutathione-S-transferase for efficient isolation.
Molecular Structure Analysis

Structure

Data

  • PDB ID: 1Z8G (Crystal structure of the extracellular region of hepsin) shows detailed interactions within the active site and substrate binding characteristics .
  • Structural Features: Hepsin exhibits a typical trypsin-like fold with two 6-stranded β barrels and distinct surface loops that facilitate substrate recognition and binding .
Chemical Reactions Analysis

Reactions

Hepsin catalyzes the hydrolysis of peptide bonds in substrates such as uromodulin and various growth factors. Its primary function involves cleaving extracellular matrix components and activating pro-matrix metalloproteinases, which are crucial for tissue remodeling.

Technical Details

  • Substrate Specificity: Hepsin displays specificity for substrates with basic amino acids at certain positions relative to the cleavage site, similar to other serine proteases.
  • Cleavage Mechanism: The catalytic mechanism involves nucleophilic attack by the serine residue on the carbonyl carbon of the peptide bond, leading to the formation of an acyl-enzyme intermediate followed by hydrolysis .
Mechanism of Action

Process

Hepsin's action begins with substrate binding at its active site, where it recognizes specific amino acid sequences. Following binding, hepsin catalyzes peptide bond cleavage through a series of conformational changes that stabilize the transition state.

Data

  • Kinetics: Studies indicate that hepsin exhibits classical Michaelis-Menten kinetics with varying catalytic efficiencies depending on substrate structure .
  • Activation Role: Hepsin has been shown to activate pro-matrix metalloproteinases such as proMMP-1 and proMMP-3, facilitating extracellular matrix degradation .
Physical and Chemical Properties Analysis

Physical Properties

Hepsin is a membrane-bound glycoprotein with a molecular weight of approximately 55 kDa. It is predominantly localized to epithelial cell membranes but can also be found in soluble forms in biological fluids.

Chemical Properties

  • Enzymatic Activity: Hepsin operates optimally at physiological pH (around 7.4) and requires calcium ions for stability.
  • Inhibition: Hepsin activity can be inhibited by specific serine protease inhibitors such as Kunitz-type inhibitors .
Applications

Scientific Uses

Hepsin has significant implications in various fields:

  • Cancer Research: Its overexpression has been linked to several cancers, making it a potential biomarker for tumor progression .
  • Kidney Function Studies: Understanding its role in uromodulin processing aids in elucidating kidney disease mechanisms .
  • Therapeutic Targeting: Given its role in extracellular matrix remodeling, hepsin may serve as a target for therapeutic interventions aimed at conditions like osteoarthritis or fibrosis .
Molecular Characterization of Hepsin

Structural Domains and Catalytic Architecture

Type II Transmembrane Topology and Cytoplasmic Anchoring

Hepsin (HPN, TMPRSS1) is a Type II transmembrane serine protease (TTSP) characterized by a distinct orientation: an N-terminal cytoplasmic domain, a single transmembrane helix, and a C-terminal extracellular catalytic region. The intracellular domain comprises 160 amino acids in humans, featuring intrinsically disordered regions (IDRs) rich in proline, serine, and threonine. These IDRs facilitate post-translational modifications such as phosphorylation, which regulate subcellular localization and trafficking [6] [10]. The extracellular domain includes a scavenger receptor cysteine-rich (SRCR) domain and a serine protease domain (SPD), positioned distal to the plasma membrane. This topology anchors hepsin to the cell surface, enabling pericellular proteolysis and cell signaling modulation [7] [10].

Table 1: Structural Domains of Hepsin

DomainPosition (aa)Key FeaturesFunctional Role
Cytoplasmic1–160IDRs with phosphorylation sites (Ser/Thr)Regulates intracellular trafficking and membrane anchoring
Transmembrane161–181Hydrophobic α-helixPlasma membrane insertion
SRCR50–159Disulfide bonds (Cys77-Cys140, Cys119-Cys138)Substrate orientation and cell adhesion
Serine Protease163–417Catalytic triad (His361, Asp409, Ser506)Peptide bond hydrolysis and zymogen activation

Catalytic Triad Composition (His, Asp, Ser) and Zymogen Activation Mechanisms

Hepsin’s catalytic domain belongs to the S1 family of serine proteases and features a conserved catalytic triad: His361, Asp409, and Ser506. These residues form a charge-relay system where His361 acts as a base to activate Ser506 for nucleophilic attack on substrate peptide bonds [1] [5]. Hepsin is synthesized as a single-chain zymogen (pro-hepsin) and undergoes autocatalytic activation through cleavage at the conserved activation motif Arg162-Ile163. This cleavage generates a two-chain enzyme linked by a disulfide bond between Cys153 (SRCR domain) and Cys277 (SPD domain), transitioning it to a catalytically active conformation [6] [10]. Activity is tightly regulated by endogenous inhibitors:

  • Hepatocyte Growth Factor Activator Inhibitors (HAI-1/HAI-2): Kunitz-type inhibitors that bind the SPD, blocking substrate access [5] [10].
  • Phosphorylation: Modulates cell-surface expression and shedding [6].

Table 2: TTSP Subfamilies and Key Members

SubfamilyProteasesStem Region DomainsKey Functions
Hepsin/TMPRSSHepsin, TMPRSS2, TMPRSS3, TMPRSS4SRCR + LDLA (TMPRSS members)Viral entry, HGF activation
MatriptaseMatriptase, Matriptase-2SEA, CUB, LDLREpithelial integrity, iron metabolism
HAT/DESCHAT, DESC1Airway homeostasis
CorinCorinFrizzled, LDLRBlood pressure regulation

Phylogenetic Classification Within the TTSP Family

Hepsin belongs to the hepsin/TMPRSS subfamily within the larger TTSP family, which comprises 17–20 members in mammals. Phylogenetic analyses classify TTSPs into four subfamilies based on extracellular stem region architecture and catalytic domain homology:

  • Hepsin/TMPRSS: Characterized by an SRCR domain. Hepsin shares 41–44% sequence identity with matriptase and enteropeptidase in the catalytic domain [1] [10].
  • Matriptase: Features SEA, CUB, and LDLR domains.
  • HAT/DESC: Minimal stem regions.
  • Corin: Contains frizzled and LDLR domains [1] [2].

Evolutionarily, hepsin is conserved across vertebrates, with positive selection observed in its catalytic domain, likely driven by host-pathogen interactions (e.g., viral entry facilitation) [2]. Unlike secreted serine proteases (e.g., trypsin), TTSPs like hepsin are membrane-tethered, enabling localized substrate cleavage critical for development and homeostasis.

Compound Names Mentioned

  • Hepsin (TMPRSS1)
  • Matriptase
  • TMPRSS2
  • TMPRSS3
  • TMPRSS4
  • Corin
  • HAT (Human Airway Trypsin-like Protease)
  • DESC1
  • Hepatocyte Growth Factor Activator Inhibitor-1 (HAI-1)
  • Hepatocyte Growth Factor Activator Inhibitor-2 (HAI-2)
  • Enteropeptidase
  • Laminin 332
  • Hepatocyte Growth Factor (HGF)
  • Urokinase-Type Plasminogen Activator (uPA)

Properties

Product Name

Serine protease hepsin (229-237)

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